molecular formula C24H24ClN3O4 B11688452 ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B11688452
M. Wt: 453.9 g/mol
InChI Key: UPGSJIPEUKFESG-VULFUBBASA-N
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Description

Ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{5-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoate
  • Ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C24H24ClN3O4

Molecular Weight

453.9 g/mol

IUPAC Name

ethyl 4-[3-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C24H24ClN3O4/c1-4-31-24(30)18-5-9-21(10-6-18)28-16(2)13-19(17(28)3)14-26-27-23(29)15-32-22-11-7-20(25)8-12-22/h5-14H,4,15H2,1-3H3,(H,27,29)/b26-14+

InChI Key

UPGSJIPEUKFESG-VULFUBBASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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